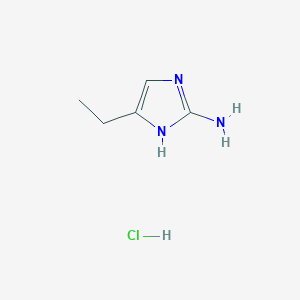

4-Ethyl-1H-imidazol-2-ylamine hydrochloride

Description

Significance of Imidazole (B134444) and its Derivatives in Contemporary Chemical Sciences

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and materials science. clinmedkaz.orglongdom.org Its unique electronic properties, including its aromaticity and the presence of both a basic and a non-basic nitrogen atom, allow it to engage in various chemical interactions. nih.gov This versatility makes it a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds. longdom.org

Imidazole derivatives exhibit a remarkable breadth of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. nih.govclinmedkaz.org The imidazole core is a key component of many natural products, such as the amino acid histidine, histamine, and purines, which are fundamental to biological processes. nih.gov This natural prevalence has inspired chemists to synthesize a vast library of imidazole-containing compounds in the search for new therapeutic agents. clinmedkaz.org

Table 1: Examples of Pharmacological Activities of Imidazole Derivatives

| Pharmacological Activity | Example Application Areas |

|---|---|

| Antifungal | Treatment of fungal infections |

| Antibacterial | Combating bacterial pathogens |

| Anti-inflammatory | Management of inflammatory conditions |

| Anticancer | Development of new cancer therapies |

| Antiviral | Research into viral replication inhibitors |

This table provides a generalized overview of the diverse applications of the imidazole scaffold in medicinal chemistry.

Overview of 2-Aminoimidazole Scaffolds in Advanced Chemical Research

Within the broader family of imidazole derivatives, the 2-aminoimidazole (2-AI) scaffold is of particular importance. This structural motif is found in a variety of marine natural products, many of which exhibit potent biological activities. The 2-amino group imparts specific chemical properties to the imidazole ring, influencing its basicity and its ability to form hydrogen bonds, which are crucial for molecular recognition in biological systems.

The 2-aminoimidazole core is recognized as a key structural element in a range of bioactive molecules. Research has demonstrated that derivatives of this scaffold can act as inhibitors of advanced glycation end-products (AGEs), which are implicated in diabetic complications. Furthermore, the 2-aminoimidazole structure is being investigated for its potential in developing new antimicrobial agents. The ability of the 2-AI scaffold to mimic or interact with biological molecules makes it a valuable tool in the design of novel therapeutics.

Positioning of 4-Ethyl-1H-imidazol-2-ylamine Hydrochloride in Contemporary Academic Inquiry

While extensive research on a wide array of imidazole derivatives has been published, this compound itself is primarily recognized as a chemical intermediate and a building block for organic synthesis. Its specific biological activities are not widely documented in publicly available research. However, its position in contemporary academic and industrial inquiry can be understood through its potential for creating more complex and potentially bioactive molecules.

The structure of this compound, featuring an ethyl group at the 4-position and an amino group at the 2-position, makes it a versatile precursor. The ethyl group can influence the lipophilicity and steric profile of derivative compounds, which can in turn affect their biological activity and pharmacokinetic properties. The 2-amino group provides a reactive site for further chemical modifications, allowing for the construction of a diverse range of more elaborate molecules.

In the context of drug discovery, compounds like this compound are valuable starting materials for creating libraries of novel compounds to be screened for various biological targets. For instance, it could be used in the synthesis of derivatives aimed at treating neurological or metabolic diseases. nbinno.com The hydrochloride salt form of the compound enhances its stability and solubility in polar solvents, which is an advantageous property for its use in synthetic chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H10ClN3 |

| Molecular Weight | 147.61 g/mol |

| Appearance | Solid |

This table summarizes key physicochemical properties of the compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-ethyl-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-2-4-3-7-5(6)8-4;/h3H,2H2,1H3,(H3,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETLUYGGYMMGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19552-61-5 | |

| Record name | 1H-Imidazol-2-amine, 5-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19552-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemo Transformations of 4 Ethyl 1h Imidazol 2 Ylamine Hydrochloride

Established Synthetic Pathways for 2-Aminoimidazoles

The construction of the 2-aminoimidazole nucleus can be broadly categorized into two approaches: the de novo formation of the imidazole (B134444) ring from acyclic precursors and the chemical modification of a pre-existing imidazole or another heterocyclic system.

Cyclization Reactions for Imidazole Ring Formation

Cyclization reactions are the most common methods for assembling the 2-aminoimidazole core. These strategies involve the condensation of precursors that provide the necessary carbon and nitrogen atoms to form the five-membered ring.

One of the foundational methods is the Debus-Radziszewski reaction , a multi-component reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. rsc.org While historically significant for general imidazole synthesis, its direct application for 2-aminoimidazoles is less common than more targeted approaches.

A more prevalent and direct strategy involves the condensation of an α-haloketone with a guanidine (B92328) derivative. mdpi.comresearchgate.net This two-component reaction is a robust and widely used method for preparing a variety of 4,5-disubstituted 2-aminoimidazoles. The reaction proceeds through initial nucleophilic substitution of the halide by a nitrogen atom of guanidine, followed by intramolecular cyclization and dehydration to form the aromatic imidazole ring.

Another classical approach is the reaction of α-aminoketones with cyanamide. researchgate.net This method is also effective but can be limited by the availability and stability of the requisite α-aminoketone precursors. researchgate.net

Modern synthetic advancements have introduced metal-catalyzed routes. For instance, a palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates has been developed. nih.gov This method is notable as it forms both a carbon-nitrogen and a carbon-carbon bond during the annulation step, allowing for significant molecular diversity. nih.gov Other metal-catalyzed methods include copper-catalyzed oxidative cyclization of enamines and domino azidation/intramolecular C-H amination reactions. organic-chemistry.org

Table 1: Comparison of Selected Cyclization Reactions for 2-Aminoimidazole Synthesis

| Reaction Name/Type | Key Precursors | Bond Formation | Advantages |

|---|---|---|---|

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | C-N, C-C | Multi-component, builds core from simple units |

| α-Haloketone + Guanidine | α-Haloketone, Guanidine | C-N | High yield, reliable, common precursors |

| α-Aminoketone + Cyanamide | α-Aminoketone, Cyanamide | C-N | Direct route |

| Pd-Catalyzed Carboamination | N-Propargyl guanidine, Aryl triflate | C-N, C-C | Forms C-C bond during cyclization, late-stage derivatization |

Modifications of Pre-existing Imidazole Nuclei

Synthesizing 2-aminoimidazoles by functionalizing an existing imidazole ring is a less common approach, primarily due to the challenge of selectively introducing an amino group at the C2 position. Direct amination of an imidazole ring is often difficult to achieve with high regioselectivity.

However, more complex, multi-step strategies that modify other heterocyclic systems have been developed. A notable example is the divergent synthesis of substituted 2-aminoimidazoles starting from 2-aminopyrimidines. researchgate.net In this approach, 2-aminopyrimidines react with α-bromocarbonyl compounds to form fused imidazo[1,2-a]pyrimidin-1-ium salts. Subsequent cleavage of the pyrimidine (B1678525) ring with hydrazine (B178648) or secondary amines yields 1,4,5-trisubstituted 2-aminoimidazoles. researchgate.net This method represents a sophisticated transformation where one heterocyclic core is converted into another. researchgate.net

Targeted Synthesis of 4-Ethyl-1H-imidazol-2-ylamine Hydrochloride

The synthesis of the specific target compound, this compound, can be achieved by applying the general principles of 2-aminoimidazole synthesis, particularly through direct cyclization routes.

Direct Synthetic Routes and Precursor Chemistry

The most direct and industrially scalable route to 4-Ethyl-1H-imidazol-2-ylamine is the condensation reaction between a four-carbon α-haloketone and guanidine. The key precursor for introducing the 4-ethyl group is 1-chloro-2-butanone or 1-bromo-2-butanone.

The reaction involves the nucleophilic attack of guanidine on the α-carbon of 1-chloro-2-butanone, displacing the chloride ion. The resulting intermediate then undergoes intramolecular condensation, where a nitrogen from the guanidine moiety attacks the ketone carbonyl. Subsequent dehydration yields the aromatic 4-ethyl-1H-imidazol-2-ylamine. The final product is typically isolated as the hydrochloride salt by treatment with hydrochloric acid, which improves its stability and handling characteristics.

Multi-component Reaction Approaches for Imidazole Core Construction

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step, avoiding the isolation of intermediates. rsc.orgrsc.org The synthesis of the 4-ethyl-2-aminoimidazole core could theoretically be achieved through a modified Debus-Radziszewski-type reaction.

Such an approach would require the combination of three components that assemble to form the desired scaffold. For the 4-ethyl-2-aminoimidazole structure, the components could be:

A 1,2-dicarbonyl compound: Glyoxal.

An aldehyde: Propanal (to provide the ethyl group at the C4 position).

A nitrogen source: Guanidine (to provide the N1, N3, and the 2-amino group).

In this hypothetical MCR, the condensation of these three precursors under appropriate catalytic conditions would lead to the formation of the 4-ethyl-2-aminoimidazole ring in a one-pot process. While specific examples for this exact combination are not widely reported, the principles of MCRs suggest its feasibility. rsc.org

Optimization of Reaction Conditions and Efficiency

The efficiency of 2-aminoimidazole synthesis can be significantly influenced by reaction conditions. Key areas for optimization include the choice of solvent, reaction time, temperature, and catalyst system.

For the common condensation of α-haloketones with guanidine, traditional methods often require long reaction times (10-12 hours) in volatile organic solvents (VOCs) like THF or DMF under an inert atmosphere. mdpi.com Recent research has focused on developing more sustainable and efficient protocols. The use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea (B33335) or glycerol (B35011), has been shown to dramatically reduce reaction times to 4-6 hours and allow the reaction to proceed under air. mdpi.com These "green" solvents can also simplify product isolation, sometimes allowing for direct filtration of the product, and can be recycled. mdpi.com The rate enhancement in DESs is attributed to hydrogen bonding catalysis, which activates both the carbonyl group and the guanidine derivative. mdpi.com

In metal-catalyzed syntheses, such as the Pd-catalyzed carboamination, optimization of the catalyst, ligand, and base is crucial for achieving high yields. nih.gov For example, in the synthesis of 2-aminoimidazoles from N-propargyl guanidines, screening various phosphine (B1218219) ligands revealed that RuPhos provided the best results, minimizing side reactions like hydroamination. nih.gov The reaction conditions, including temperature and stoichiometry of reagents, must also be carefully controlled to prevent product degradation or competing reactions. nih.gov

Table 2: Optimization Parameters in 2-Aminoimidazole Synthesis

| Synthetic Method | Parameter for Optimization | Effect of Optimization | Reference |

|---|---|---|---|

| α-Haloketone + Guanidine | Solvent | Use of Deep Eutectic Solvents (DES) reduces reaction time from 12h to 4-6h and allows for simpler work-up. | mdpi.com |

| α-Haloketone + Guanidine | Atmosphere | DES allows the reaction to be run under air instead of an inert atmosphere. | mdpi.com |

| Pd-Catalyzed Carboamination | Ligand | Selection of the optimal phosphine ligand (e.g., RuPhos) maximizes yield and minimizes side products. | nih.gov |

| Pd-Catalyzed Carboamination | Reagent Stoichiometry | Using excess aryl triflate can be necessary to overcome competing base-mediated cleavage. | nih.gov |

Table of Compounds

Catalytic Strategies in Imidazole Synthesis

Catalysis is fundamental to the efficient synthesis of the imidazole core, offering pathways that are often more selective and proceed under milder conditions than classical stoichiometric methods. Various catalytic systems, including transition metals, heterogeneous catalysts, and acids, have been successfully employed.

Homogeneous Metal Catalysis: Palladium-catalyzed reactions have emerged as a powerful tool for constructing substituted 2-aminoimidazoles. One notable strategy involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.govacs.orgnih.gov This method is significant as it forms both a carbon-nitrogen (C-N) and a carbon-carbon (C-C) bond during the cyclization step. nih.gov The reaction typically employs a palladium(II) acetate (B1210297) [Pd(OAc)₂] catalyst in conjunction with a phosphine ligand and a strong base, such as lithium tert-butoxide (LiOtBu). acs.org This approach allows for the rapid assembly of diverse 2-aminoimidazole products. nih.govacs.org

Table 1: Representative Conditions for Pd-Catalyzed 2-Aminoimidazole Synthesis

| Component | Example Reagent/Condition | Purpose | Reference |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Facilitates oxidative addition and reductive elimination cycle | acs.org |

| Ligand | Buchwald-type biarylphosphines | Stabilizes the palladium center and influences reactivity | acs.org |

| Base | Lithium tert-butoxide (LiOtBu) | Deprotonates the guanidine nucleophile | acs.org |

| Solvent | Trifluorotoluene (PhCF₃) | Reaction medium | acs.org |

| Temperature | 100 °C | Provides energy to overcome activation barriers | acs.org |

Heterogeneous Catalysis: Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning with green chemistry principles. rsc.orgresearchgate.net For the synthesis of imidazole derivatives, several types of heterogeneous catalysts have been explored:

Metal-Based Nanocatalysts: A novel magnetically separable nanocatalyst, created by immobilizing butanesulfonic acid onto magnetic nanoparticles (MFe₂O₄@PDA@BuSO₃H), has proven effective for synthesizing 2-aminoimidazole hybrids. rsc.orgnih.gov This catalyst functions as a solid acid and demonstrates high stability, remaining active for at least six cycles without significant loss of performance. nih.gov

Acidic Solid Supports: Systems like perchloric acid supported on silica (B1680970) (HClO₄-SiO₂) have been used to catalyze the cyclization of 2-aminobenzimidazole (B67599) with aldehydes and other components, typically in a solvent like toluene (B28343) at elevated temperatures. frontiersin.org

Acid Catalysis: Acid catalysis is a cornerstone of many classic and modern imidazole syntheses. It can be employed in both homogeneous and heterogeneous systems. The acid activates substrates, typically carbonyl compounds, and facilitates the key cyclization and dehydration steps. For instance, the aforementioned MFe₂O₄@PDA@BuSO₃H catalyst leverages the acidic nature of the sulfonic acid groups. nih.gov

Solvent-Free and Green Chemistry Principles in Synthetic Methodologies

The push towards sustainable chemistry has led to the development of synthetic methods that minimize or eliminate the use of hazardous volatile organic solvents (VOCs). mdpi.comresearchgate.net

Solvent-Free Synthesis: Performing reactions without a solvent (neat) or under solvent-free conditions is a primary goal of green chemistry. Multicomponent reactions for synthesizing substituted imidazoles have been successfully conducted under solvent-free conditions, often with the aid of a heterogeneous catalyst. frontiersin.org This approach simplifies work-up procedures, reduces waste, and can lead to higher reaction efficiency. Microwave irradiation is another technique that often enables solvent-free reactions with significantly reduced reaction times. advion.com

Green Solvents and Catalysts: When a solvent is necessary, the focus shifts to using environmentally benign alternatives.

Deep Eutectic Solvents (DESs): A significant advancement in the green synthesis of 2-aminoimidazoles is the use of Deep Eutectic Solvents (DESs), such as a mixture of choline chloride (ChCl) and urea or glycerol. mdpi.comnih.gov These solvents are non-volatile, biodegradable, and can act as both the reaction medium and a catalyst. mdpi.com Syntheses of 2-aminoimidazoles from α-chloroketones and guanidine derivatives in a ChCl-urea DES proceed in 4-6 hours, a marked improvement over the 10-12 hours required in conventional solvents like tetrahydrofuran (B95107) (THF). mdpi.com Furthermore, in some cases, the product can be isolated by simple filtration, and the DES can be recycled. mdpi.comnih.gov

Table 2: Comparison of Reaction Times in DES vs. Conventional Solvents for 2-Aminoimidazole Synthesis

| Solvent System | Typical Reaction Time | Atmosphere | Reference |

| Choline Chloride-Urea (DES) | 4–6 hours | Air | mdpi.com |

| Choline Chloride-Glycerol (DES) | 4–6 hours | Air | mdpi.com |

| Tetrahydrofuran (THF) | 10–12 hours | Argon | mdpi.com |

Water: As the ultimate green solvent, water is an ideal medium for reactions when feasible. Efficient syntheses of related heterocycles, like 2-aminothiazoles, have been achieved in water at room temperature without any catalyst. researchgate.net

Principles of Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of the target compound, particularly as a hydrochloride salt, are critical steps to obtain a product of high purity for characterization and further use. The polar and basic nature of the 2-aminoimidazole core influences the choice of purification strategy.

Standard Work-up and Extraction: A common procedure following the synthesis in an organic solvent involves an aqueous work-up. The reaction mixture is typically cooled and quenched with water. The product is then extracted into an appropriate organic solvent, such as ethyl acetate (AcOEt). mdpi.com The combined organic layers are washed, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. mdpi.com

Chromatographic Purification: For most academic-scale syntheses where high purity is required, the crude material is subjected to column chromatography. nih.gov

Stationary Phase: The most common stationary phase is silica gel.

Mobile Phase: A gradient of non-polar and polar solvents is typically used to elute the compounds. Common solvent systems include mixtures of hexanes and ethyl acetate or petroleum ether and ethyl acetate. mdpi.comnih.gov The polarity of the eluent is gradually increased to first wash off less polar impurities before eluting the more polar desired product.

Crystallization and Salt Formation: Crystallization is a powerful purification technique for solid compounds. For amine-containing molecules like 4-Ethyl-1H-imidazol-2-ylamine, conversion to a hydrochloride salt can facilitate purification.

Precipitation: Often, the hydrochloride salt of an imidazole derivative is less soluble in common organic solvents (like ethanol (B145695) or diethyl ether) than its free base form. After synthesis or purification of the free base, it can be dissolved in a suitable solvent and treated with hydrochloric acid (e.g., HCl in dioxane or an aqueous solution). nih.gov This often induces the precipitation of the clean hydrochloride salt, which can then be isolated by filtration. google.comgoogle.com

Recrystallization: If the precipitated salt requires further purification, it can be recrystallized from an appropriate solvent system. google.com This involves dissolving the solid in a minimum amount of a hot solvent in which it is soluble and then allowing the solution to cool slowly, causing high-purity crystals to form.

Washing: Crude hydrochloride salts can sometimes be purified simply by washing them with a solvent in which the salt is insoluble but impurities are soluble, such as cold ethanol. google.com

Advanced Spectroscopic and Crystallographic Elucidation of 4 Ethyl 1h Imidazol 2 Ylamine Hydrochloride

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 4-Ethyl-1H-imidazol-2-ylamine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the proton and carbon framework, as well as the connectivity between atoms.

The ¹H NMR spectrum is expected to provide distinct signals corresponding to each unique proton environment in the molecule. The ethyl group should present a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, characteristic of an A₃X₂ spin system. The lone proton on the imidazole (B134444) ring (H-5) would likely appear as a singlet or a very finely split triplet due to coupling with the adjacent methylene protons. The protons on the amine (NH₂) and imidazole (NH) groups are expected to be broad signals and their chemical shifts could be concentration and solvent dependent. Due to the hydrochloride form, the imidazole ring is protonated, leading to an imidazolium (B1220033) cation where the NH and NH₂ protons are exchangeable with deuterium (B1214612) in solvents like D₂O.

The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals are anticipated for the two carbons of the ethyl group, and the three carbons of the imidazole ring (C-2, C-4, and C-5). The carbon attached to the amino group (C-2) would be significantly influenced by the nitrogen's electronegativity. The chemical shifts would confirm the presence of the ethyl and substituted imidazole moieties.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| CH₃ (ethyl) | ~1.2 | Triplet (t) | 3H |

| CH₂ (ethyl) | ~2.6 | Quartet (q) | 2H |

| H-5 (imidazole) | ~6.5 | Singlet (s) | 1H |

| NH₂ (amine) | ~7.0-8.0 | Broad Singlet (br s) | 2H |

| NH (imidazole) | ~10.0-11.0 | Broad Singlet (br s) | 2H (total for ring NHs) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃ (ethyl) | ~15 |

| C H₂ (ethyl) | ~20 |

| C-5 (imidazole) | ~110 |

| C-4 (imidazole) | ~130 |

| C-2 (imidazole) | ~150 |

To definitively assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. A clear cross-peak would be expected between the methyl (CH₃) and methylene (CH₂) protons of the ethyl group, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum would link each proton to its directly attached carbon atom. It would be used to unambiguously assign the signals for the CH₃/CH₃, CH₂/CH₂, and C₅-H₅ pairs.

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form. For a crystalline compound like this compound, ssNMR can provide insights that are not accessible from solution-state NMR. bldpharm.comrsc.org It can be used to identify the presence of different polymorphic forms, which may have distinct crystal packing and hydrogen-bonding networks. researchgate.net Furthermore, by analyzing the chemical shifts and through-space dipolar couplings, ssNMR can help elucidate the supramolecular arrangement, including the specific hydrogen-bonding interactions between the imidazolium cation and the chloride anion. bldpharm.com

Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The FTIR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its functional groups. The high-frequency region (above 2500 cm⁻¹) would feature characteristic N-H stretching vibrations from the primary amine (NH₂) and the protonated imidazole ring (NH⁺). These bands are often broad due to extensive hydrogen bonding with the chloride anion. The symmetric and asymmetric −NH₂ stretching vibrations are typically observed in the 3300-3500 cm⁻¹ range. The aliphatic C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹.

The fingerprint region (below 1700 cm⁻¹) would contain a wealth of structural information. Key absorptions would include the C=N and C=C stretching vibrations of the imidazole ring, typically found between 1500 and 1650 cm⁻¹. The NH₂ scissoring (bending) vibration is also expected in this region, often around 1600 cm⁻¹. C-H bending vibrations for the ethyl group and the imidazole ring would occur at lower wavenumbers.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch (NH₂ and NH⁺) | 3100 - 3500 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 2980 | Medium |

| C=N / C=C Ring Stretch | 1500 - 1650 | Strong |

| N-H Bend (NH₂) | 1580 - 1620 | Medium-Strong |

| C-H Bend (aliphatic) | 1370 - 1470 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. The C=C and C=N stretching vibrations of the aromatic imidazole ring are expected to produce strong and sharp signals in the Raman spectrum. ijrpc.comnih.gov C-H stretching and bending modes of the ethyl group would also be visible. The symmetric breathing vibration of the imidazole ring, which involves the entire ring expanding and contracting, often gives a characteristic and intense Raman band. Analysis of the Raman spectra can provide further confirmation of the molecular structure and offer additional insights into the crystal lattice vibrations and intermolecular interactions. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound. For this compound, both high-resolution and tandem mass spectrometry would provide critical insights.

High-resolution mass spectrometry is employed to accurately determine the molecular mass of a compound, which in turn allows for the deduction of its elemental composition. For the free base, 4-Ethyl-1H-imidazol-2-ylamine, the expected exact mass can be calculated and would be confirmed by HRMS analysis, likely using an electrospray ionization (ESI) source in positive ion mode.

Expected Data from HRMS Analysis:

| Parameter | Expected Value |

| Molecular Formula (free base) | C₅H₉N₃ |

| Calculated Exact Mass | 111.0796 Da |

| Observed m/z (M+H)⁺ | [A value very close to 112.0874 Da] |

This table is illustrative and shows the type of data expected from an HRMS experiment.

The high precision of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula of 4-Ethyl-1H-imidazol-2-ylamine.

Tandem mass spectrometry (MS/MS) would be utilized to gain a deeper understanding of the compound's structure by analyzing its fragmentation pattern. In an MS/MS experiment, the protonated molecular ion (M+H)⁺ of 4-Ethyl-1H-imidazol-2-ylamine would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide information about the connectivity of the atoms within the molecule.

Plausible Fragmentation Pathways:

The fragmentation of the 4-ethyl-1H-imidazol-2-ylamine cation would likely involve the loss of small neutral molecules. Key fragmentations could include the loss of the ethyl group as ethene, or cleavage of the imidazole ring. Analyzing the masses of these fragments helps to piece together the structure of the parent molecule. For instance, the fragmentation of a related compound, 2-ethyl-1H-imidazole, shows characteristic losses that help identify its structure.

| Precursor Ion (m/z) | Plausible Fragment Ions (m/z) | Potential Neutral Loss |

| 112.0874 | [Value corresponding to loss of CH₃] | Methyl radical |

| 112.0874 | [Value corresponding to loss of C₂H₄] | Ethene |

| 112.0874 | [Value corresponding to loss of NH₃] | Ammonia |

This table presents hypothetical fragmentation data for illustrative purposes.

Single-Crystal X-ray Diffraction Analysis

A successful single-crystal X-ray diffraction study would yield the precise coordinates of each atom in the crystal lattice. From this, a detailed picture of the molecular geometry can be constructed. Key parameters that would be determined include:

Bond Lengths: The distances between bonded atoms in the imidazole ring, the ethyl group, and the amine substituent.

Bond Angles: The angles between adjacent bonds, defining the geometry of the molecule.

Torsional Angles: These angles describe the conformation of the ethyl group relative to the imidazole ring.

For a related compound, 2-(1H-imidazol-4-yl)ethanaminium chloride, the Cimidazole—C—C—N(H3)+ group is in an anti-conformation. nih.gov A similar analysis for this compound would reveal the preferred orientation of its ethyl group.

Illustrative Crystallographic Data Table:

| Parameter | Example Value (from a related structure) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.5840 (2) |

| b (Å) | 9.1614 (3) |

| c (Å) | 17.3114 (5) |

| β (°) | 91.682 (1) |

| V (ų) | 726.69 (4) |

| Z | 4 |

This table contains example data from the crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride to illustrate the type of information obtained. nih.gov

The crystal structure would also reveal how the 4-Ethyl-1H-imidazol-2-ylaminium cations and chloride anions are arranged in the solid state. This includes a detailed analysis of intermolecular interactions, such as:

Hydrogen Bonding: Strong hydrogen bonds are expected between the protonated imidazole ring (N-H), the aminium group (N-H), and the chloride anions. These interactions are crucial in stabilizing the crystal lattice. In the crystal of 2-(1H-imidazol-4-yl)ethanaminium chloride, cations and anions are linked via N—H⋯N and N—H—Cl hydrogen bonds, forming a two-dimensional network. nih.gov

π-stacking: Interactions between the aromatic imidazole rings of adjacent molecules may also be present, further influencing the crystal packing.

Understanding these interactions is vital as they dictate many of the material's bulk properties, such as melting point and solubility.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. While the existence of polymorphs for this compound has not been reported, it is a phenomenon that should be investigated for any new crystalline solid. Polymorphs of N-substituted azoles are noted to be relatively rare. researchgate.net

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. mdpi.com The formation of co-crystals of 4-Ethyl-1H-imidazol-2-ylamine with other pharmaceutically acceptable compounds could be explored to modify its physicochemical properties. The preparation of multicomponent crystal forms, such as co-crystals and salts, is a recognized strategy for improving properties like solubility. nih.gov

Computational and Theoretical Chemistry of 4 Ethyl 1h Imidazol 2 Ylamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4-Ethyl-1H-imidazol-2-ylamine hydrochloride. These methods, particularly Density Functional Theory (DFT), offer a detailed understanding of the molecule's behavior.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT studies on this compound can determine its optimized molecular geometry, electronic properties, and thermodynamic stability. These calculations typically involve a specific functional, such as B3LYP, paired with a basis set like 6-31G(d,p) to provide a balance between accuracy and computational cost. researchgate.netnih.gov

Key molecular properties that can be calculated using DFT include:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Thermodynamic Parameters: Prediction of properties such as enthalpy, entropy, and Gibbs free energy, which are essential for understanding the spontaneity of reactions involving the compound.

Below is a table illustrating the types of molecular properties of this compound that can be determined through DFT calculations.

| Molecular Property | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Note: The values in this table are placeholders and would be determined from specific DFT calculations.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are also employed to predict various spectroscopic parameters, which can aid in the experimental characterization of this compound. nih.gov Theoretical calculations can simulate spectra that can be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. These predicted shifts are valuable for assigning signals in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This helps in identifying the characteristic functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net

Conformational analysis is another critical aspect that can be explored computationally. By rotating the ethyl group and considering different tautomers of the imidazole (B134444) ring, the potential energy surface can be mapped to identify the most stable conformers and the energy barriers between them.

The following table shows examples of spectroscopic data that can be predicted for this compound.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (NH₂) | Value ppm |

| ¹³C NMR Chemical Shift (C=N) | Value ppm |

| IR Vibrational Frequency (N-H stretch) | Value cm⁻¹ |

| Maximum Absorption Wavelength (λmax) | Value nm |

Note: The values in this table are illustrative and would be the result of specific computational predictions.

Molecular Dynamics Simulations for Conformational Space and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational dynamics and the effects of solvation. ajchem-a.com

By simulating the molecule in a solvent, typically water, MD can reveal:

Conformational Space: The range of shapes and structures the molecule can adopt in solution. This is crucial for understanding its flexibility and how it might interact with other molecules.

Solvation Shell: The arrangement of solvent molecules around the solute. This provides insight into how the solvent influences the structure and reactivity of the compound.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the molecule and the solvent, as well as intramolecular hydrogen bonds.

Structure-Reactivity Relationship (SRR) Derivations via Computational Models

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. Computational models are instrumental in deriving these relationships for this compound. By calculating various molecular descriptors, it is possible to build predictive models for its reactivity in different chemical reactions.

Key computational descriptors include:

Electrostatic Potential (ESP): The ESP map reveals the charge distribution on the molecular surface, indicating regions that are susceptible to electrophilic or nucleophilic attack.

Fukui Functions: These functions are used to predict the local reactivity of different atomic sites within the molecule.

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity index provide a general measure of the molecule's reactivity.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify transition states, intermediates, and the associated energy barriers. This information is vital for understanding how the reaction proceeds and for optimizing reaction conditions.

For instance, the mechanism of a reaction involving the amino group of this compound could be elucidated by:

Identifying the reactants and products.

Proposing a plausible reaction pathway.

Calculating the energies of all stationary points along the pathway (reactants, intermediates, transition states, and products).

Determining the activation energy, which is the energy difference between the reactants and the transition state.

Acid-Base Chemistry and Protonation Equilibria Modeling

The imidazole ring in this compound has distinct acid-base properties. Computational modeling can be used to predict the pKa values associated with the protonation and deprotonation of the molecule. researchgate.net Understanding the protonation equilibria is crucial as the charge state of the molecule can significantly influence its solubility, stability, and biological activity.

Computational methods can model the protonation state by:

Calculating the Gibbs free energy of the protonated and deprotonated forms of the molecule in the gas phase and in solution.

Using thermodynamic cycles, such as the Born-Haber cycle, to calculate the pKa values.

The protonation state of the imidazole ring and the amino group can be studied to determine the most likely species present at a given pH.

Reactivity Profiles and Mechanistic Investigations of 4 Ethyl 1h Imidazol 2 Ylamine Hydrochloride

The reactivity of 4-Ethyl-1H-imidazol-2-ylamine hydrochloride is shaped by the interplay of the imidazole (B134444) ring and its substituents. The imidazole core is an aromatic, five-membered heterocycle with two nitrogen atoms. This structure is a key component in various natural products like the amino

Derivatization and Analog Synthesis from the 4 Ethyl 1h Imidazol 2 Ylamine Scaffold

Functionalization at the Amino Group and Ring Nitrogen Atoms

The presence of a primary amino group at the C2 position and two ring nitrogen atoms (N1 and N3) makes 4-Ethyl-1H-imidazol-2-ylamine a trifunctional scaffold amenable to various derivatization reactions. The reactivity of these sites allows for selective functionalization to generate a library of analogs.

The exocyclic 2-amino group behaves as a typical nucleophile and can readily undergo reactions such as acylation, sulfonylation, and reductive amination. For instance, reaction with acid chlorides or anhydrides would yield the corresponding 2-acetamidoimidazole derivatives. Similarly, treatment with sulfonyl chlorides provides sulfonamides.

Functionalization of the ring nitrogen atoms is also a common strategy. Alkylation, arylation, and acylation can occur at either the N1 or N3 position. The regioselectivity of these reactions is often influenced by the tautomeric equilibrium of the imidazole (B134444) ring and the reaction conditions employed. The presence of the 2-amino group can direct substitution, and in many cases, a mixture of N1 and N3 substituted products may be formed. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the N-arylation of imidazole cores. researchgate.net

Table 1: Potential Functionalization Reactions at Nitrogen Centers

| Reaction Type | Reagent Example | Functional Group Introduced | Target Site(s) |

|---|---|---|---|

| Acylation | Acetyl Chloride | Acetyl (-COCH₃) | 2-Amino, N1, N3 |

| Alkylation | Methyl Iodide | Methyl (-CH₃) | N1, N3 |

| Arylation | Aryl Halide (Pd-catalyzed) | Aryl Group | N1, N3 |

| Sulfonylation | Tosyl Chloride | Tosyl (-SO₂C₇H₇) | 2-Amino |

Substituent Effects on the Imidazole Ring Reactivity and Selectivity

The reactivity of the imidazole ring towards further substitution, particularly electrophilic aromatic substitution, is significantly influenced by the electronic properties of the existing substituents. globalresearchonline.net In 4-Ethyl-1H-imidazol-2-ylamine, both the 2-amino group and the 4-ethyl group are electron-donating.

The 2-amino group is a powerful activating group, donating electron density into the heterocyclic ring through resonance. The 4-ethyl group is a weaker activating group, operating through an inductive effect. The cumulative effect of these two groups makes the imidazole ring highly electron-rich and thus very susceptible to electrophilic attack. pearson.com

The position of electrophilic substitution is directed by these substituents. The most electron-rich and sterically accessible position on the ring is the C5 carbon. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur with high regioselectivity at the C5 position. The C2 position is generally the most acidic C-H bond in imidazoles, but in this case, it is substituted. nih.gov The strong activation provided by the 2-amino group makes C5 the primary site for electrophilic attack. nih.govresearchgate.net

Table 2: Influence of Substituents on Ring Reactivity

| Substituent | Position | Electronic Effect | Influence on Electrophilic Aromatic Substitution |

|---|---|---|---|

| Amino (-NH₂) | C2 | +R (Strongly Activating) | Strongly activates the ring, directs substitution to C5 |

Formation of Fused and Bridged Heterocyclic Systems Incorporating the Imidazole Moiety

The 2-aminoimidazole scaffold is a cornerstone for the synthesis of a wide array of fused and bridged heterocyclic systems. researchgate.net These reactions typically involve the participation of the endocyclic N1 nitrogen and the exocyclic 2-amino group in a cyclocondensation reaction with a bifunctional electrophile. This strategy leads to the formation of nitrogen-bridgehead heterocycles, which are prevalent in medicinal chemistry. rsc.org

A common example is the synthesis of imidazo[1,2-a]pyridines, which can be achieved by reacting a 2-aminoimidazole with an α-haloketone or a related 1,3-dielectrophile. rsc.org Similarly, reaction with α-halocarbonyl compounds followed by cyclization can yield a variety of fused systems. Another important transformation is the reaction with reagents like carbon disulfide, which can lead to the formation of fused systems containing a thiadiazine ring. science24.comresearchgate.net These synthetic routes provide access to complex, polycyclic structures from the relatively simple 4-ethyl-2-aminoimidazole starting material. mdpi.com

Table 3: Examples of Fused Heterocyclic Systems from 2-Aminoimidazoles

| Reagent Type | Fused System Formed (Example) | Description |

|---|---|---|

| α-Haloketone | Imidazo[1,2-a]pyridine | Condensation reaction forms a six-membered pyridine (B92270) ring fused to the imidazole. |

| Carbon Disulfide | Imidazo[2,1-b]thiadiazine derivative | Cyclization involving the amino group and ring nitrogen to form a fused thiadiazole or related ring. science24.com |

| Isothiocyanate | Imidazo[1,2-a] tandfonline.comacs.orgchemicalbook.comtriazine | Reaction with isothiocyanates can lead to fused triazine systems. |

Synthesis of Polymeric Materials Utilizing the Imidazole Core as a Monomer

Imidazole-containing polymers are a significant class of materials with applications ranging from catalysis to fuel cells and polymeric ionic liquids. chemicalbook.comresearchgate.net The 4-Ethyl-1H-imidazol-2-ylamine scaffold can be envisioned as a precursor to a functional monomer for polymerization. To achieve this, a polymerizable group must be introduced onto the imidazole core.

A viable strategy involves the derivatization of one of the nitrogen atoms (either the exocyclic amino or an endocyclic nitrogen) with a group capable of undergoing polymerization, such as a vinyl or allyl group. For example, N-vinylation could produce a monomer analogous to 1-vinylimidazole (B27976) (1VIM), which is known to undergo controlled radical polymerization. chemicalbook.comrsc.org The resulting monomer, 4-ethyl-2-amino-1-vinylimidazole (or a related isomer), could then be polymerized or copolymerized with other monomers like methyl methacrylate (B99206) to create novel polymeric materials. researchgate.net The imidazole units within the polymer chain can impart specific properties, such as basicity, metal-chelating ability, and the capacity to form hydrogen bonds. tandfonline.comresearchgate.net

The synthesis of such polymers often utilizes techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for the creation of well-controlled polymers with low dispersity. rsc.org The resulting poly(imidazole)s would feature pendant 4-ethyl-2-aminoimidazole groups, offering sites for post-polymerization modification or for imparting specific functionalities to the final material.

Table 4: Proposed Pathway for Polymer Synthesis

| Step | Process | Reagent/Method Example | Intermediate/Product |

|---|---|---|---|

| 1. Monomer Synthesis | N-Vinylation | Acetylene / High Temperature | 4-Ethyl-2-amino-1-vinylimidazole |

| 2. Polymerization | Radical Polymerization | RAFT Polymerization, AIBN initiator | Poly(4-ethyl-2-amino-1-vinylimidazole) |

Advanced Applications of 4 Ethyl 1h Imidazol 2 Ylamine Hydrochloride and Its Derivatives in Chemical Technology

Applications in Homogeneous and Heterogeneous Catalysis

The imidazole (B134444) ring system, especially when substituted with an amino group at the 2-position, provides a unique combination of electronic and steric properties that are highly valuable in catalysis. These compounds can act as potent organocatalysts on their own or serve as versatile ligands for catalytically active metal centers.

Derivatives of 2-aminoimidazole are recognized as a significant class of organocatalysts due to the embedded guanidine (B92328) substructure. This functionality imparts strong Brønsted basicity and the ability to form multiple hydrogen bonds, enabling them to activate substrates in a variety of organic transformations. Chiral guanidines derived from related benzimidazole structures have been successfully employed as organocatalysts in asymmetric reactions, such as the α-amination of 1,3-dicarbonyl compounds, yielding products with high enantioselectivity. In these catalytic cycles, the guanidine moiety can act as a bifunctional catalyst, initially deprotonating the substrate (acting as a base) and then guiding the stereochemical outcome through hydrogen bonding interactions.

Furthermore, the imidazolium (B1220033) salts derived from 2-aminoimidazoles are precursors to N-Heterocyclic Carbenes (NHCs). NHCs are a powerful class of organocatalysts that operate as strong Lewis bases and have enabled a wide range of chemical transformations through polarity reversal (umpolung) strategies. Although thiazolium- and triazolium-based NHCs have been more dominant, imidazolylidene carbenes are also significant. These carbenes are typically generated in situ from their corresponding imidazolium salt precursors by deprotonation with a base. The resulting carbene at the C-2 position is stabilized by the two adjacent nitrogen atoms, making it a potent nucleophile for catalyzing reactions like the benzoin condensation.

The nitrogen atoms within the 2-aminoimidazole scaffold are excellent donors, making derivatives of 4-Ethyl-1H-imidazol-2-ylamine hydrochloride effective ligands for a wide array of transition metals. The resulting metal-ligand complexes are often highly active catalysts in various organic reactions.

N-Heterocyclic Carbenes (NHCs) derived from imidazolium salts readily coordinate with transition metals such as palladium, copper, silver, gold, and ruthenium to form stable and catalytically active complexes. These NHC-metal complexes have found widespread use in:

Cross-Coupling Reactions: Palladium-NHC complexes are particularly effective in Suzuki-Miyaura and amination reactions, which are fundamental C-C and C-N bond-forming reactions in organic synthesis.

Metathesis and Cyclopropanation: Ruthenium-NHC complexes are renowned as catalysts for olefin metathesis, a powerful tool for C=C bond formation.

Cycloisomerization and Hydrosilylation: Gold, silver, and copper-NHC complexes have shown high efficiency in catalyzing reactions like the cycloisomerization of propargylamides and the hydrosilylation of carbonyls.

The catalytic activity of these complexes is influenced by the steric and electronic properties of the NHC ligand. The substituents on the imidazole ring, such as the ethyl group in 4-Ethyl-1H-imidazol-2-ylamine, can be used to tune the catalyst's performance, affecting its stability, solubility, and selectivity. For instance, unsymmetrically substituted Pd(II)-NHC complexes have been synthesized and structurally characterized, demonstrating how modifications to the imidazole backbone influence the geometry and subsequent reactivity of the metal center.

Below is a table summarizing representative catalytic applications involving imidazole-derived ligands.

| Catalyst Type | Metal Center | Reaction Type | Substrate Example | Product Type | Reference |

| NHC-Pd Complex | Palladium | Aryl Amination | Aryl Halides | Aryl Amines | acs.org |

| NHC-Pd Complex | Palladium | Suzuki-Miyaura | Aryl Halides, Boronic Acids | Biaryls | acs.org |

| NHC-Ru Complex | Ruthenium | Olefin Metathesis | Cyclooctene | Poly(octenamer) | acs.org |

| NHC-Cu Complex | Copper | Aerobic Synthesis of N-sulfonylamidines | Phenylacetylene, Sulfonyl Azide, Amine | N-sulfonylamidine | researchgate.net |

Role in Advanced Materials Science

The ability of 2-aminoimidazole derivatives to engage in strong coordination and hydrogen bonding interactions makes them valuable components in the design and synthesis of advanced functional materials.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Imidazole-based ligands, including polycarboxylic acids with imidazole cores, are widely used in MOF synthesis.

A significant recent development is the use of 2-aminoimidazole itself as a ligand to create a bioinspired, catalytically active MOF. nih.govacs.org Researchers have synthesized a zinc-based MOF, denoted as a Zn(II)-2-aminoimidazole framework, which successfully mimics the active site of the enzyme carbonic anhydrase. nih.govacs.org This material demonstrates efficient catalytic activity for CO2 hydration and ester hydrolysis. The incorporation of the 2-amino group was found to significantly enhance the material's catalytic performance and hydrothermal stability compared to the well-known ZIF-8, which uses 2-methylimidazole as a linker. nih.govacs.org This work highlights the potential of using 2-aminoimidazole derivatives as functional building blocks for creating biomimetic MOFs for applications like industrial CO2 capture. nih.govacs.org

The properties of this novel Zn-MOF are summarized in the table below.

| Property | Value/Observation | Significance |

| Building Blocks | Zn2+, 2-aminoimidazole | Biomimetic design emulating carbonic anhydrase active site. nih.govacs.org |

| Structure | Micron-sized spherical structure composed of stacked grains (~36 nm avg. size). nih.govacs.org | Crystalline and porous framework. |

| Esterase Activity | 0.28 U/mg (ambient temp), 0.72 U/mg (after 80°C hydrothermal treatment). nih.govacs.org | Double the activity of ZIF-8; enhanced hydrothermal stability due to the amino group. nih.govacs.org |

| CO2 Hydration | Enhanced capability at pH > 8.5. nih.govacs.org | Effective catalysis for CO2 capture applications. nih.govacs.org |

| Reusability | Retained ~65% of initial activity after six cycles. nih.govacs.org | Demonstrates potential for practical, long-term use. nih.govacs.org |

While direct examples of 4-Ethyl-1H-imidazol-2-ylamine in Covalent Organic Frameworks (COFs) are less documented, the general principles of COF synthesis rely on connecting molecular building blocks through strong, reversible covalent bonds. The amino group and the imidazole ring offer potential reactive sites for incorporation into various COF structures, such as those based on imine or boronate ester linkages.

Imidazolium salts are a cornerstone in the field of Ionic Liquids (ILs). By modifying the substituents on the imidazole ring, properties such as melting point, viscosity, and solubility can be finely tuned. The synthesis of ILs from 2-aminoimidazole derivatives can introduce additional functionality, such as hydrogen bond-donating capabilities from the amino group, which can influence the IL's properties and interactions with dissolved species. Amino acid-based ionic liquids (AAILs), where an amino acid is part of the cation or anion, are a growing class of biocompatible and environmentally benign ILs. mdpi.comnih.gov Given that histidine is an amino acid with an imidazole side chain, it provides a natural precedent for the utility of the imidazole core in designing functional ILs.

In the realm of electrolytes, imidazole and its derivatives are extensively studied for their potential in anhydrous proton conduction, a critical component for high-temperature proton-exchange membrane fuel cells (PEM-FCs). Imidazole molecules can facilitate proton transport through a hopping mechanism (Grotthuss mechanism) via their hydrogen-bonding networks. Materials where imidazole is incorporated into porous matrices like molecular sieves or COFs have shown promising proton conductivity. nih.govrsc.org The presence of both an acidic N-H on the imidazole ring and a basic amino group in 2-aminoimidazole derivatives could potentially create efficient pathways for proton transport, making them interesting candidates for the design of novel solid-state electrolytes.

Imidazole derivatives are versatile monomers and functional groups in polymer chemistry. They can be incorporated into polymer backbones or as side chains to impart specific properties. For example, poly(vinylimidazole) has been used in various applications, including as a coating for nanoparticles and as a complexing agent.

A key application of 2-aminoimidazole derivatives is in the development of advanced functional coatings that resist biofilm formation. Researchers have successfully synthesized methacrylate (B99206) polymers that contain a covalently attached 2-aminoimidazole subunit. rsc.org These polymeric materials were shown to be highly resistant to colonization by the pathogenic bacterium Acinetobacter baumannii. rsc.org A crucial advantage of this approach is that the active 2-aminoimidazole molecule is non-leaching and acts through a non-microbicidal mechanism, reducing the risk of promoting antibiotic resistance. rsc.org

Furthermore, imidazole-based zwitterionic polymers have been developed as dual-function coatings that exhibit both antiviral and antibacterial properties. researchgate.net These coatings can be applied to a wide range of surfaces using techniques like initiated chemical vapor deposition (iCVD), creating conformal and durable films that can deactivate viruses upon contact and reduce the formation of bacterial biofilms. researchgate.net The immobilization of 2-aminoimidazole derivatives onto surfaces, such as Ti6Al4V medical alloys, is also being explored as a strategy to prevent implant-associated infections. sciforum.net

Utilization as a Versatile Synthetic Reagent or Intermediate in Complex Molecule Synthesis

The 2-aminoimidazole unit present in this compound serves as a valuable building block for the synthesis of more complex molecular architectures. The presence of a primary amine group ortho to a ring nitrogen atom provides a reactive site for a variety of chemical transformations, enabling the construction of fused heterocyclic systems and other elaborate structures.

While specific literature on this compound as a starting material is not extensively detailed, the general reactivity of the 2-aminoimidazole scaffold is well-documented. This moiety can participate in condensation reactions with various electrophiles, leading to the formation of a diverse array of derivatives. For instance, reactions with α-haloketones can be employed to construct substituted imidazole derivatives. nih.gov Similarly, condensation with diketones or their equivalents can lead to the formation of fused bicyclic systems. The amino group can also be acylated, sulfonylated, or used in cyclization reactions to generate novel heterocyclic compounds with potential biological activities. mdpi.com

The synthesis of various imidazole-containing compounds often starts from a core imidazole structure which is then elaborated. For example, substituted imidazoles can be prepared through multi-component reactions involving an aldehyde, a 1,2-dicarbonyl compound, and ammonia or an amine, showcasing the versatility of the imidazole core in building molecular complexity. researchgate.net The inherent nucleophilicity of the amino group in 2-aminoimidazoles makes them ideal candidates for participating in such synthetic strategies.

Below is a table summarizing representative synthetic transformations involving the imidazole core, illustrating the potential pathways through which this compound could be utilized.

| Starting Material Class | Reagent(s) | Product Class | Potential Application |

| 2-Aminoimidazole | α-Haloketones | Substituted 1,4-disubstituted imidazoles | Anticancer agents nih.gov |

| Imidazole | Acyl or Sulfonyl Chlorides | N-acylated/sulfonylated imidazoles | Bioactive molecules mdpi.com |

| Benzimidazole derivative | Maleic anhydride, Hydrazine (B178648) hydrate | Pyrazole derivatives | Antiviral agents ijrpc.com |

| 2-aminoimidazole | Amides | 2-aminoimidazole/triazole amides | Antibiofilm agents nih.gov |

These examples underscore the role of the imidazole framework as a versatile platform for generating diverse and complex molecules. The ethyl group at the 4-position of the target compound can further influence the steric and electronic properties of the resulting derivatives, potentially fine-tuning their biological activity or material properties.

Sensing Applications (e.g., selective ion detection, chemosensors)

The electron-rich nature of the imidazole ring, with its multiple nitrogen atoms, makes it an excellent candidate for coordinating with metal ions and interacting with various analytes. rsc.orgmdpi.com This property is harnessed in the design of chemosensors, where the binding of a target species to the imidazole moiety results in a detectable optical or electrochemical signal. Derivatives of imidazole have been successfully employed in the development of sensors for a range of ions and small molecules.

The imidazole scaffold can be incorporated into larger molecular systems, such as fluorescent dyes or polymers, to create highly sensitive and selective sensors. unigoa.ac.inmdpi.com The nitrogen atoms of the imidazole ring can act as binding sites for cations, while the N-H proton can be involved in hydrogen bonding interactions for anion recognition. rsc.org Functionalization of the imidazole ring allows for the tuning of its sensing properties. For instance, attaching fluorophores to the imidazole core can lead to fluorescent chemosensors where ion binding modulates the emission intensity or wavelength. mdpi.comunigoa.ac.in

While direct studies on chemosensors derived from this compound are limited, the broader class of imidazole-based sensors provides strong evidence for its potential in this area. The 2-amino group could serve as an additional binding site or be modified to enhance selectivity for specific analytes.

The following table summarizes various sensing applications of imidazole-based derivatives, highlighting the types of analytes detected and the sensing mechanisms.

| Imidazole Derivative Type | Analyte Detected | Sensing Mechanism | Reference |

| Imidazole-functionalized polyaniline | Lead (Pb²⁺) | Electrochemical (Cyclic Voltammetry) | researchgate.net |

| 2-(2-Hydroxyphenyl)-benzimidazole (HBI) derivatives | Cyanide (CN⁻) and Mercury (Hg²⁺) | Fluorescence | unigoa.ac.in |

| General Imidazole derivatives | Fluoride (F⁻) | Fluorimetric and Colorimetric | rsc.org |

| 2,4,5-Triheteroarylimidazole | Cyanide (CN⁻) and Fluoride (F⁻) | Fluorescence | mdpi.com |

| Benzimidazole-functionalized BODIPY | Hydrogen sulfate (B86663) (HSO₄⁻) | Colorimetric | mdpi.com |

These examples demonstrate the broad utility of the imidazole core in the design of chemosensors for both cations and anions. The development of ion-selective electrodes is another area where imidazole derivatives could be applied, leveraging their ability to selectively bind to specific ions. nih.gov The specific substitution pattern of this compound could offer unique advantages in the design of novel sensors with improved selectivity and sensitivity.

Future Research Directions and Unexplored Avenues for 4 Ethyl 1h Imidazol 2 Ylamine Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies and Processes

The synthesis of 2-aminoimidazoles, including 4-Ethyl-1H-imidazol-2-ylamine hydrochloride, has traditionally relied on methods that may involve harsh conditions or the use of toxic solvents. A primary future objective is the development of greener and more efficient synthetic routes.

Recent advancements have demonstrated the potential of deep eutectic solvents (DESs) as environmentally friendly reaction media for synthesizing 2-aminoimidazoles. mdpi.comnih.gov These solvents, often combinations of substances like choline (B1196258) chloride with glycerol (B35011) or urea (B33335), can significantly reduce reaction times compared to conventional volatile organic solvents and allow for reactions to occur under an open atmosphere. mdpi.comnih.gov Future research could focus on optimizing DES systems specifically for the synthesis of 4-ethyl substituted analogs, aiming for higher yields and even simpler work-up procedures that facilitate solvent recycling. mdpi.com

Another promising area is the use of heterogeneous nanocatalysts, which can promote efficient, one-pot, multi-component reactions under solvent-free conditions. researchgate.net Exploring catalysts like nano silica-supported nitric acid or magnetic nanoparticles such as Ni0.5Zn0.5Fe2O4 could lead to highly efficient and easily scalable processes for producing this compound. researchgate.net Pd-catalyzed carboamination reactions also present a novel strategy for the construction of the 2-aminoimidazole core, offering a method that generates both a carbon-nitrogen and a carbon-carbon bond in a single annulation step. acs.org Further investigation into ultrasound-assisted synthesis is also warranted, as this technique has been shown to increase yields, reduce reaction times, and simplify procedures for other imidazole (B134444) derivatives. mdpi.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Deep Eutectic Solvents (DES) | Reduced reaction times, greener solvent system, potential for recycling. mdpi.com | Optimization of DES composition for 4-ethyl substituted analogs. |

| Heterogeneous Nanocatalysis | High efficiency, solvent-free conditions, easy catalyst recovery. researchgate.net | Screening and development of novel nanocatalysts. |

| Pd-Catalyzed Carboamination | Rapid construction of diverse analogs, late-stage derivatization. acs.org | Expansion of substrate scope and catalyst optimization. |

| Ultrasonic Irradiation | Increased yields, shorter reaction times, energy efficiency. mdpi.com | Application to the specific synthesis of the target compound. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Insight

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. The application of advanced, real-time spectroscopic techniques represents a significant leap forward from traditional offline analysis.

Techniques such as on-line Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed, real-time information about reaction progression, including the formation of transient intermediates and the kinetics of impurity formation. rsc.org Implementing flow NMR systems could allow for the non-invasive monitoring of the synthesis of this compound, offering invaluable mechanistic insights that can be used to improve process understanding and control. rsc.org Similarly, in-line Raman spectroscopy is another powerful tool for monitoring reactions in continuous-flow processing, providing continuous analysis and immediate feedback on reaction conditions. nih.gov

The development of ultrafast multidimensional NMR techniques could enable the dynamic analysis of complex organic reactions in real-time. nih.gov Applying these methods could help confirm postulated intermediates and potentially reveal previously undetected species in the formation of the 2-aminoimidazole ring, leading to a more complete mechanistic picture. nih.gov Furthermore, combining experimental data with computational analysis, such as chemical shift calculations, can aid in the structural confirmation of these transient species. nih.gov The unique fluorescence properties that can arise upon the formation of heterocyclic structures also offer a pathway for real-time optical monitoring of the modification process. acs.org

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the design and discovery of new molecules with desired properties. For this compound and its derivatives, these computational tools offer a powerful approach to navigate the vast chemical space.

| AI/ML Application | Objective | Potential Impact |

| Property Prediction (QSAR/ANN) | Forecast biological activity and physicochemical properties. researchgate.netresearchgate.net | Accelerate the identification of promising derivatives. |

| Generative Chemistry | Design novel molecules with tailored, multi-target activities. optibrium.comneurosciencenews.com | Inspire new therapeutic strategies and compound classes. |

| Synthesis Planning | Map out the most efficient synthetic routes to target molecules. optibrium.com | Reduce time and resources spent on chemical synthesis. |

| ADMET Prediction | In silico evaluation of drug-likeness and toxicity profiles. nih.gov | Improve success rates by eliminating poor candidates early. |

Exploration of Self-Assembly and Supramolecular Architectures Based on the Imidazole Core

The imidazole ring, with its hydrogen bond donor and acceptor sites, is an excellent building block for constructing complex supramolecular structures through self-assembly. rsc.org This capability is a promising, yet underexplored, avenue for this compound.

Research on other imidazole-derived compounds has shown they can form stable dimeric supramolecular structures through complementary hydrogen bonding between the imidazole nitrogen atoms and other functional groups. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), have confirmed the significant energetic stability of these hydrogen-bonded assemblies. rsc.org Future work could investigate the self-assembly behavior of this compound, both in solution and in the solid state. Understanding how the ethyl and amine substituents influence the hydrogen bonding motifs could allow for the rational design of specific supramolecular architectures, such as tapes, sheets, or more complex three-dimensional networks.

The formation of these ordered structures could lead to materials with novel properties. For instance, Zeolitic Imidazolate Frameworks (ZIFs), a class of metal-organic frameworks (MOFs), are formed by the self-assembly of metal ions and imidazole-based ligands. acs.org These materials possess high porosity and thermal stability, making them useful in catalysis and energy storage. acs.org Exploring the potential of this compound as a ligand in the formation of new ZIFs or other coordination polymers could be a fruitful area of research.

Potential in Emerging Fields of Chemical Science (e.g., quantum materials, advanced energy storage systems)

The unique electronic and structural properties of the imidazole core suggest that its derivatives, including this compound, could find applications in emerging areas of materials science.

In advanced energy storage, imidazole derivatives are already being explored. They are used as curing agents and accelerators in the fabrication of crosslinked epoxy materials for dielectric films, which are crucial components in capacitors. bohrium.comresearchgate.net The intrinsic chemical structure of the imidazole derivative can significantly influence the electrical properties of the final material, such as breakdown strength and energy storage density. bohrium.comresearchgate.net Research has also focused on creating hybrid materials by combining imidazole-based molecules with nanocellulose to develop biorenewable materials for batteries and supercapacitors. researchgate.net Future studies could specifically evaluate this compound in these contexts, assessing how its specific substitution pattern affects performance. Additionally, imidazole derivatives have been designed and synthesized as metal-free organic dyes for use in dye-sensitized solar cells (DSSCs), another key technology for renewable energy. uokerbala.edu.iq

While the direct application in quantum materials is more speculative, the field often relies on precisely ordered molecular structures and compounds with specific electronic properties. The ability of imidazoles to form self-assembled structures and participate in coordination complexes with various metals could be leveraged in the design of novel quantum materials. rsc.orgacs.org The synthesis of imidazole-containing coordination compounds with elements like technetium highlights the versatility of this heterocycle in complexing with metals, a key aspect in the development of functional materials. mdpi.com

Q & A

Q. What comparative advantages does this compound offer over analogs like 4-(Aminomethyl)imidazole dihydrochloride?

- Methodological Answer :

- Reactivity : The ethyl group enhances lipophilicity, potentially improving membrane permeability vs. methyl derivatives .

- Synthetic Flexibility : The 2-amine position allows easier functionalization for drug conjugates .

- Safety Profile : Lower acute toxicity compared to halogenated analogs (e.g., 2,4-dichlorophenyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products